molecular formula C11H14O2 B8618205 3,3-Dimethyl-4-(methyloxy)-2,3-dihydro-1-benzofuran

3,3-Dimethyl-4-(methyloxy)-2,3-dihydro-1-benzofuran

Cat. No. B8618205
M. Wt: 178.23 g/mol
InChI Key: IKQUIQDAHSBWHA-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

To a solution of 3,3-dimethyl-4-(methyloxy)-2,3-dihydro-1-benzofuran (Intermediate 49, 4.0 g) in dichloromethane (100 ml, SCRC) was added BBr3 (6.37 ml, 67.3 mmol, SCRC) dropwise under ice-cooling. After the addition was complete, the reaction mixture was stirred for 2 hours at room temperature and then water (20 ml) was added. The resulting mixture was extracted with ethyl acetate (3 times 100 ml, SCRC) and the combined organic layers were dried, evaporated and purified by silica gel chromatography with EtOAc/PE as eluents (1/20) to afford the title compound (2.8 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.37 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[C:6]2[C:7]([O:11]C)=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3]1.B(Br)(Br)Br.O>ClCCl>[CH3:1][C:2]1([CH3:13])[C:6]2=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=[C:5]2[O:4][CH2:3]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1(COC2=C1C(=CC=C2)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC2=C1C(=CC=C2)OC)C
Name
Quantity
6.37 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3 times 100 ml, SCRC)
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography with EtOAc/PE as eluents (1/20)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(COC=2C1=C(C=CC2)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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